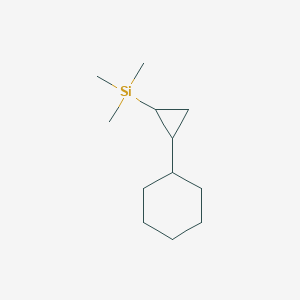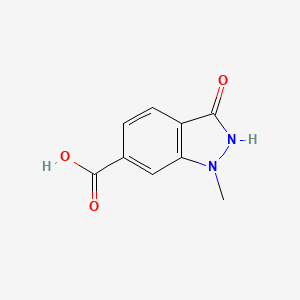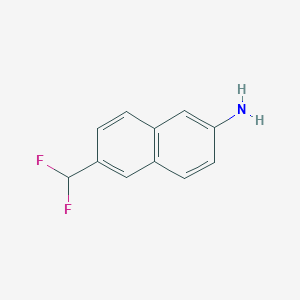
(3-(Chloromethyl)phenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de (3-(chlorométhyl)phényl)méthanamine est un composé organique de formule moléculaire C8H11Cl2N. Il est un dérivé de la phénylméthanamine, où un groupe chlorométhyle est attaché au cycle phényle. Ce composé est souvent utilisé dans diverses réactions chimiques et a des applications en recherche scientifique, en particulier dans les domaines de la chimie et de la biologie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de (3-(chlorométhyl)phényl)méthanamine implique généralement la chlorométhylation de la phénylméthanamine. Une méthode courante est la réaction de la phénylméthanamine avec le formaldéhyde et l'acide chlorhydrique, ce qui conduit à la formation du groupe chlorométhyle sur le cycle phényle. La réaction est généralement effectuée en milieu acide et nécessite un contrôle minutieux de la température et du pH pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle : En milieu industriel, la production de chlorhydrate de (3-(chlorométhyl)phényl)méthanamine peut impliquer des réactions de chlorométhylation à grande échelle utilisant des équipements spécialisés pour manipuler les réactifs et contrôler les conditions réactionnelles. Le produit est ensuite purifié par cristallisation ou autres techniques de séparation pour obtenir la pureté désirée.
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de (3-(chlorométhyl)phényl)méthanamine peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe chlorométhyle peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, pour former de nouveaux composés.
Réactions d'oxydation : Le composé peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants.
Réactions de réduction : Le composé peut être réduit pour former le dérivé phénylméthanamine correspondant sans le groupe chlorométhyle.
Réactifs et conditions communs :
Réactions de substitution : Les réactifs courants comprennent les amines, les thiols et autres nucléophiles. Les réactions sont généralement effectuées en présence d'une base, telle que l'hydroxyde de sodium ou le carbonate de potassium.
Réactions d'oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés en milieu acide ou basique.
Réactions de réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés en milieu anhydre.
Principaux produits formés :
Réactions de substitution : Nouveaux composés avec différents groupes fonctionnels remplaçant le groupe chlorométhyle.
Réactions d'oxydation : Aldéhydes ou acides carboxyliques.
Réactions de réduction : Dérivés de la phénylméthanamine.
Applications De Recherche Scientifique
Le chlorhydrate de (3-(chlorométhyl)phényl)méthanamine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Employé dans l'étude des voies biochimiques et comme réactif dans les expériences de biologie moléculaire.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments et comme précurseur de composés pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate de (3-(chlorométhyl)phényl)méthanamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe chlorométhyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou autres biomolécules, conduisant à des changements dans leur activité ou leur fonction. Cette interaction peut affecter diverses voies biochimiques et processus cellulaires.
Composés similaires :
Phénylméthanamine : Manque le groupe chlorométhyle et a une réactivité et des applications différentes.
Chlorhydrate de (4-(chlorométhyl)phényl)méthanamine : Structure similaire mais avec le groupe chlorométhyle dans une position différente sur le cycle phényle.
Benzylamine : Structure similaire mais sans le groupe chlorométhyle.
Unicité : Le chlorhydrate de (3-(chlorométhyl)phényl)méthanamine est unique en raison de la présence du groupe chlorométhyle en position 3 sur le cycle phényle, ce qui confère une réactivité et des propriétés spécifiques différentes de celles des autres composés similaires. Cela le rend précieux dans certaines réactions chimiques et applications où le groupe chlorométhyle joue un rôle crucial.
Mécanisme D'action
The mechanism of action of (3-(Chloromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Phenylmethanamine: Lacks the chloromethyl group and has different reactivity and applications.
(4-(Chloromethyl)phenyl)methanamine hydrochloride: Similar structure but with the chloromethyl group in a different position on the phenyl ring.
Benzylamine: Similar structure but without the chloromethyl group.
Uniqueness: (3-(Chloromethyl)phenyl)methanamine hydrochloride is unique due to the presence of the chloromethyl group at the 3-position on the phenyl ring, which imparts specific reactivity and properties that are different from other similar compounds. This makes it valuable in certain chemical reactions and applications where the chloromethyl group plays a crucial role.
Propriétés
Formule moléculaire |
C8H11Cl2N |
|---|---|
Poids moléculaire |
192.08 g/mol |
Nom IUPAC |
[3-(chloromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4H,5-6,10H2;1H |
Clé InChI |
CVIHOGZZPYCMBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)CCl)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-(Propanoyloxy)phenyl]boronic acid](/img/structure/B11904352.png)

![methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B11904361.png)



![7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11904385.png)

![[1-(1-Phenylethyl)azetidin-3-yl]methanol](/img/structure/B11904402.png)
